molecular formula C16H23BClNO3 B12077199 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12077199
M. Wt: 323.6 g/mol
InChI Key: ABLICZCNUKCIKU-UHFFFAOYSA-N
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Description

This compound (CAS: 1352755-59-9) is a pyridine-based boronic ester with the molecular formula C₁₆H₂₃BClNO₃ and a molecular weight of 323.63 g/mol . It features a chlorine atom at position 3, a cyclopentyloxy group at position 2, and a pinacol boronate ester at position 5. The boronic ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures . Its purity is typically 95%, as noted in commercial listings .

Properties

Molecular Formula

C16H23BClNO3

Molecular Weight

323.6 g/mol

IUPAC Name

3-chloro-2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)11-9-13(18)14(19-10-11)20-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3

InChI Key

ABLICZCNUKCIKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction using cyclopentanol and a suitable base.

    Incorporation of the Dioxaborolan Group: The dioxaborolan group is introduced through a borylation reaction using bis(pinacolato)diboron and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dioxaborolan group allows for interactions with boron-containing biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyridine Ring) Key Functional Groups Purity Notable Applications/Reactivity
3-Chloro-2-(cyclopentyloxy)-5-(dioxaborolan-2-yl)pyridine (Target) C₁₆H₂₃BClNO₃ 323.63 2, 3, 5 Cl, cyclopentyloxy, boronate 95% Cross-coupling reactions; steric bulk may slow coupling kinetics.
3-Chloro-2-(cyclobutylmethoxy)-5-(dioxaborolan-2-yl)pyridine C₁₆H₂₃BClNO₃ 323.63 2, 3, 5 Cl, cyclobutylmethoxy, boronate 95% Similar to target but with smaller cycloalkyl group; reduced steric hindrance.
3-Amino-2-chloro-5-(dioxaborolan-2-yl)pyridine C₁₁H₁₅BClN₂O₂ 268.52 2, 3, 5 Cl, NH₂, boronate N/A Amino group enhances solubility; potential directing group in C–H activation reactions.
5-Chloro-2-(dioxaborolan-2-yl)pyridine C₁₁H₁₄BClNO₂ 247.50 2, 5 Cl, boronate 95% Simpler structure; high reactivity in couplings due to electron-withdrawing Cl at position 5.
3-Chloro-2-cyclopropyl-5-(dioxaborolan-2-yl)pyridine C₁₄H₁₉BClNO₂ 279.57 2, 3, 5 Cl, cyclopropyl, boronate N/A Cyclopropane increases ring strain; potential for unique reactivity in small-molecule synthesis.
2-Chloro-3-fluoro-5-(dioxaborolan-2-yl)pyridine C₁₁H₁₃BClFNO₂ 265.49 2, 3, 5 Cl, F, boronate N/A Fluorine enhances electronic activation; high similarity (0.87) to target .
3-Chloro-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₅BClN₂O₂ 292.54 Fused pyrrolo-pyridine system Cl, boronate, fused ring 97% Rigid fused-ring system alters conjugation; used in medicinal chemistry intermediates.

Key Findings from Comparative Analysis

Steric and Electronic Effects
  • Cycloalkyl Substituents : The cyclopentyloxy group in the target compound introduces significant steric hindrance compared to cyclobutylmethoxy or cyclopropyl analogs. This bulk may reduce reaction rates in cross-couplings but improve selectivity in crowded environments.
  • Electron-Withdrawing Groups : Chlorine (at position 3 or 5) and fluorine activate the boronic ester toward coupling by withdrawing electron density, enhancing reactivity with aryl halides.
  • Amino vs. Alkoxy Groups: The amino group in 3-amino-2-chloro-5-boronate pyridine increases solubility via hydrogen bonding, unlike the hydrophobic cyclopentyloxy group in the target compound.
Reactivity in Suzuki-Miyaura Couplings
  • The target compound’s boronate is at position 5, adjacent to chlorine (position 3). This positioning may direct coupling to specific sites in aryl halide partners. In contrast, 5-chloro-2-boronate pyridine places the boronate at position 2, enabling coupling at the meta position relative to chlorine.

Biological Activity

3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with notable biological activity. Its unique structure incorporates a pyridine ring, a chloro substituent, a cyclopentyloxy group, and a dioxaborolan moiety. This combination of functional groups allows it to engage in various biochemical interactions, making it a candidate for medicinal chemistry and material science applications.

  • IUPAC Name : 3-chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C16H23BClNO3
  • Molecular Weight : 323.6 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific enzymes or receptors. The dioxaborolan group enhances its interaction with boron-containing biomolecules, which may influence various biochemical processes.

Research indicates that 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can modulate enzyme activity and influence signaling pathways. This modulation is essential for its potential therapeutic applications.

Structure and Similar Compounds

The compound's structural uniqueness is highlighted by the following features:

  • The cyclopentyloxy group introduces steric hindrance that affects molecular interactions.
  • The dioxaborolan moiety facilitates boron-mediated reactions.

Comparison with Similar Compounds

Compound NameSimilarity Index
3-Chloro-2-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine0.98
3-Chloro-2-(ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine0.98
3-Chloro-2-(propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine0.98
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine0.90

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of 3-Chloro-2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • Enzyme Inhibition Studies : Investigations into the compound's interaction with specific enzymes have shown promising results in modulating enzyme activity.
    • Example Study : A study demonstrated that similar pyridine derivatives could inhibit phospholipase D activity with high efficacy (Pa = 0.788) .
  • Antagonistic Properties : The compound has been suggested to exhibit antagonistic properties against certain receptors based on structural analogs.
    • Example Study : Compounds with similar structures have been predicted to act as antagonists for nicotine receptors (Pa values ranging from 0.742 to 0.795) .

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